1-(6-Methoxynaphthalen-2-YL)propan-2-OL
Description
1-(6-Methoxynaphthalen-2-yl)propan-2-ol is a secondary alcohol derivative featuring a 6-methoxynaphthalen-2-yl group attached to the second carbon of a propan-2-ol backbone. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen, which share the 6-methoxynaphthalen-2-yl moiety but differ in functional groups. It is synthesized via catalytic hydrogen transfer reactions using ruthenium or manganese catalysts, as demonstrated in studies achieving high yields under optimized conditions . Its availability at 95% purity (CAS 577776-80-8) makes it a valuable intermediate for pharmaceutical and chemical research .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXSJQHHXNLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958505 | |
| Record name | 1-(6-Methoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-52-1 | |
| Record name | (1)-6-Methoxy-alpha-methylnaphthalene-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Methoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-6-methoxy-α-methylnaphthalene-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Propane-2-ol Chain Introduction
A critical step involves attaching the propan-2-ol moiety to the naphthalene core. Patent US3651106A demonstrates that reacting 1-(6-methoxy-2-naphthyl)-1-ethyl magnesium bromide with paraformaldehyde under reflux conditions yields 2-(6-methoxy-2-naphthyl)-1-propanol. Adapting this method for propan-2-ol synthesis would require substituting formaldehyde with acetone or employing a ketone intermediate to favor secondary alcohol formation.
Reaction Conditions:
-
Catalyst: None (Grignard reaction)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 65–150°C
Catalytic Hydrohydroxymethylation
Manganese-Catalyzed CO/H₂ Insertion
The Royal Society of Chemistry’s hydrohydroxymethylation protocol offers a modern alternative. Using Mn-MACHO-iPr (2 mol%) and NaOtBu under CO/H₂ pressure (5/15 bar), 2-(6-methoxynaphthalen-2-yl)ethanol undergoes hydroxymethylation to form 2-(6-methoxynaphthalen-2-yl)propan-1-ol. While this method produces primary alcohols, modifying the substrate to 1-(6-methoxynaphthalen-2-yl)ethanol could theoretically yield the target secondary alcohol.
Optimized Parameters:
Mechanistic Insights
The mechanism proceeds through carbonyl insertion into the Mn–H bond, followed by migratory insertion and reductive elimination. Deuterium-labeling studies confirm that H₂ serves as the hydrogen source for the hydroxymethyl group. Stereochemical outcomes remain unaddressed in the current literature, presenting an area for further investigation.
Industrial-Scale Production Considerations
Continuous-Flow Reactor Design
Large-scale synthesis benefits from continuous-flow systems, which enhance heat transfer and mixing efficiency. A patented approach for analogous compounds uses tubular reactors with in-line purification via acidic alumina columns, achieving >90% purity without recrystallization.
Resolution of Racemic Mixtures
Optical resolution of racemic 1-(6-methoxynaphthalen-2-yl)propan-2-ol employs diastereomeric salt formation with cinchonidine. Fractional crystallization separates enantiomers, with subsequent acid cleavage yielding enantiopure product.
Resolution Efficiency:
| Step | Yield Loss |
|---|---|
| Salt Formation | 15–20% |
| Crystallization | 10–12% |
| Final Isolation | 95–98% Purity |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxynaphthalen-2-YL)propan-2-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to produce corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols, alkanes, and other reduced derivatives.
Substitution Products: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structure allows it to interact with biological targets effectively.
- Cancer Treatment : Research indicates that 1-(6-Methoxynaphthalen-2-YL)propan-2-OL can inhibit specific enzymes involved in cancer progression. For instance, it has been studied for its ability to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme linked to castration-resistant prostate cancer (CRPC). In vitro studies have demonstrated that this compound reduces testosterone levels and prostate-specific antigen (PSA) expression in CRPC cell lines, suggesting its potential as a targeted therapy .
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, which may also be applicable to this derivative. The modulation of inflammatory pathways could provide therapeutic benefits in various inflammatory conditions .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to undergo various chemical transformations:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids, expanding its utility in synthetic pathways.
- Reduction : It can also participate in reduction reactions to yield alcohols or alkanes, further diversifying the potential applications of this compound .
Materials Science
The unique properties of this compound make it suitable for developing new materials, including polymers and coatings. Its lipophilicity and structural characteristics can enhance the performance of materials used in various industrial applications.
Case Study 1: Prostate Cancer Treatment
A study focused on the use of this compound within CRPC cell lines demonstrated significant reductions in testosterone levels and PSA expression. This suggests that the compound not only inhibits AKR1C3 but may also reverse androgen-dependent growth in prostate cancer cells .
Case Study 2: Analgesic Effects
Research on similar naphthalene derivatives has indicated potential analgesic properties. The findings support the hypothesis that this compound could be beneficial in pain management, particularly for inflammatory conditions .
Mechanism of Action
The mechanism by which 1-(6-Methoxynaphthalen-2-YL)propan-2-OL exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)propan-1-one (CAS 2700-47-2)
- Structure : Ketone group at the propan-1-position.
- Properties : The ketone group reduces polarity compared to the alcohol, lowering water solubility.
- Synthesis : Prepared via Friedel-Crafts acylation or condensation reactions .
- Applications : Acts as a precursor for alcohols (e.g., via reduction) and is used in synthesizing NSAID intermediates .
(S)-Methyl 2-(6-Methoxynaphthalen-2-yl)propanoate (CAS 26159-35-3)
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Structure : Morpholine-substituted ketone derivative of Naproxen.
- Synthesis : Derived from Naproxen via amidation, highlighting modular synthetic routes for structural diversification .
- Applications : Investigated for modified biological activity compared to parent acids .
Pharmacologically Relevant Derivatives
Naproxen [(+)-2-(6-Methoxy-2-naphthyl)propionic acid]
- Structure : Carboxylic acid group.
- Properties : Higher acidity (pKa ~4.2) enables ionic interactions in biological systems, enhancing COX-2 inhibition.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Amide-linked indole group.
- Properties : The amide group stabilizes the molecule against metabolic degradation, extending half-life.
- Applications : Explored for dual targeting of serotonin receptors and inflammatory pathways .
Biological Activity
1-(6-Methoxynaphthalen-2-YL)propan-2-OL, a compound with promising biological activity, has garnered attention in recent pharmacological research. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its naphthalene ring structure, which is known to enhance the compound's interaction with biological targets. The presence of the methoxy group contributes to its lipophilicity, facilitating membrane permeability and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the alkylation of 6-methoxynaphthalene derivatives followed by reduction processes to yield the final alcohol product. The synthetic route can be optimized for yield and purity through careful selection of reagents and reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, a series of derivatives based on this compound were evaluated for their anti-tumor activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Notably, one derivative exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis through the upregulation of Nur77 expression, a nuclear receptor associated with tumor suppression .
Table 1: Biological Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9h | A549 | 5.4 | Nur77-mediated apoptosis |
| 9h | HepG2 | 4.7 | Cell cycle arrest |
| 9h | MCF-7 | 6.0 | PARP cleavage |
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways related to cell survival and apoptosis. The activation of Nur77 leads to nuclear export and subsequent induction of apoptotic pathways, including PARP cleavage, which is a hallmark of programmed cell death .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuropharmacological effects. Research indicates that it could potentially modulate ion channels involved in neurodevelopmental disorders such as autism spectrum disorders (ASD). The compound's interaction with potassium and calcium channels suggests a role in regulating neuronal excitability and synaptic transmission .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
- Case Study on Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced lung cancer. The treatment was well-tolerated with manageable side effects.
- Neurodevelopmental Disorders : Preliminary findings from animal models indicate that compounds similar to this compound may improve behavioral outcomes in models of ASD, suggesting potential for future therapeutic development.
Q & A
Q. What synthetic routes are recommended for 1-(6-Methoxynaphthalen-2-YL)propan-2-OL, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 6-methoxynaphthalene derivatives with propan-2-ol precursors. For example, aldol condensation or Grignard addition to naphthaldehyde intermediates can yield the target compound. Key considerations include:
- Base selection : Sodium hydroxide or potassium carbonate in ethanol/methanol enhances nucleophilic attack while minimizing side reactions .
- Temperature control : Low temperatures (0–25°C) improve selectivity for the desired product by reducing thermal decomposition.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the compound from byproducts.
Yield optimization requires balancing stoichiometry and reaction time, as prolonged heating may degrade the methoxy group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and naphthalene aromatic protons (δ 7.1–8.2 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, while carbonyl or hydroxyl carbons (if present) range from δ 70–210 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions may arise from twinning, disorder, or poor diffraction quality. Strategies include:
- Data reprocessing : Use SHELXL for iterative refinement, adjusting parameters like HKLF5 to handle twinning .
- Complementary techniques : Pair X-ray data with neutron diffraction or TEM to validate hydrogen bonding networks .
- Validation tools : Check R-factor convergence and electron density maps (e.g., Fo-Fc maps) to identify misplaced atoms.
For example, in a morpholine derivative study, adjusting the resolution cutoff (0.84 Å) improved model accuracy .
Q. What strategies assess the biological activity of this compound in enzyme interaction studies?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Use fluorescence quenching or UV-Vis spectroscopy to measure binding constants (e.g., Kd) with target enzymes like cytochrome P450 .
- Kinetic studies : Monitor substrate turnover rates via HPLC or LC-MS after incubating the compound with enzymes.
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding modes by aligning the compound’s methoxy-naphthalene moiety with hydrophobic enzyme pockets .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q. How can computational methods predict the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Reactivity descriptors : Calculate Fukui indices to identify regions prone to oxidation (e.g., methoxy group) or reduction (propanol chain) .
- Solvent effects : Use COSMO-RS to model solvation free energy and predict solubility trends in polar vs. non-polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
